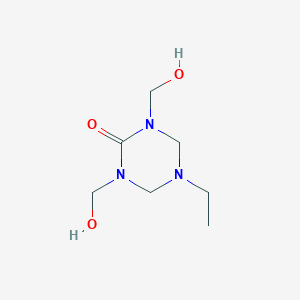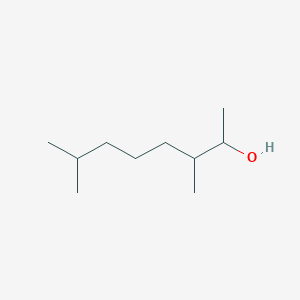
3,7-Dimethyloctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloctan-2-ol is a chemical compound that belongs to the class of alcohols. It is also known as Citronellol, which is a common fragrance ingredient and is widely used in perfumes, cosmetics, and other personal care products. This compound is also found in many plants, including roses, geraniums, and lemongrass.
Aplicaciones Científicas De Investigación
3,7-Dimethyloctan-2-ol has various scientific research applications, including its use as an insect repellent, antimicrobial agent, and as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent antimicrobial activity against various bacteria and fungi. It has also been shown to repel mosquitoes and other insects, making it a potential alternative to synthetic insecticides.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloctan-2-ol is not fully understood. However, studies have shown that it may act by disrupting the cell membrane of microorganisms, leading to their death. It may also act by interfering with the neurotransmitter systems of insects, leading to their repellent effect.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethyloctan-2-ol has various biochemical and physiological effects, including its ability to modulate the immune system, reduce inflammation, and act as an antioxidant. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,7-Dimethyloctan-2-ol in lab experiments include its low toxicity, easy availability, and low cost. However, some limitations include its potential for oxidation and degradation, which may affect its potency and stability.
Direcciones Futuras
There are various future directions for the research of 3,7-Dimethyloctan-2-ol, including its use as a potential therapeutic agent for various diseases, as well as its use as a natural insecticide and antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 3,7-Dimethyloctan-2-ol is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
3,7-Dimethyloctan-2-ol can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis method involves the reaction of citronellal with hydrogen gas in the presence of a catalyst. The biological synthesis method involves the use of microorganisms such as bacteria and fungi to produce 3,7-Dimethyloctan-2-ol.
Propiedades
Número CAS |
15340-96-2 |
|---|---|
Nombre del producto |
3,7-Dimethyloctan-2-ol |
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-5-7-9(3)10(4)11/h8-11H,5-7H2,1-4H3 |
Clave InChI |
XCWMPEYBKUYTLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C(C)O |
SMILES canónico |
CC(C)CCCC(C)C(C)O |
Otros números CAS |
15340-96-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



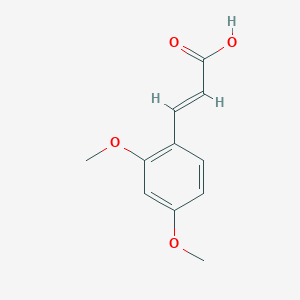
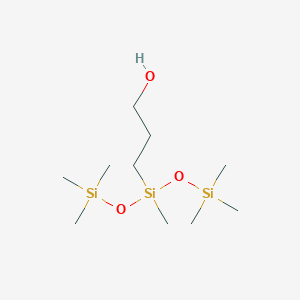
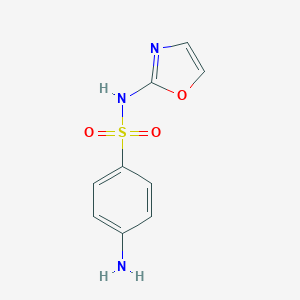
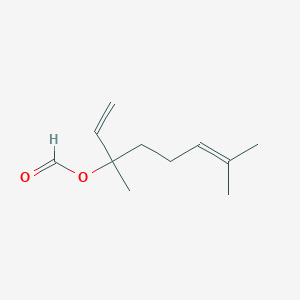
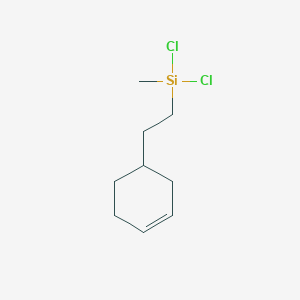
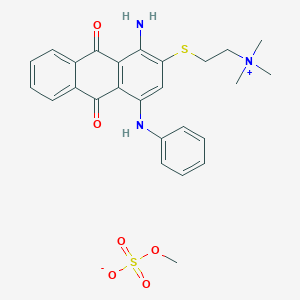
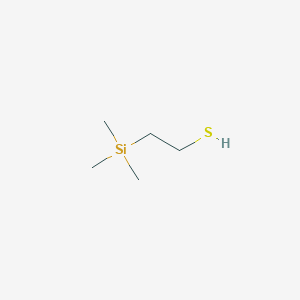
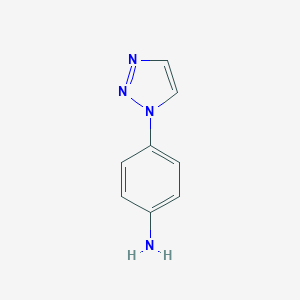
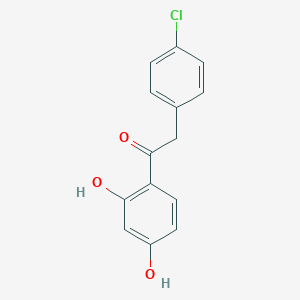
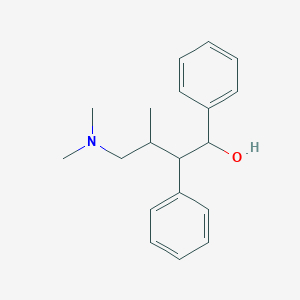
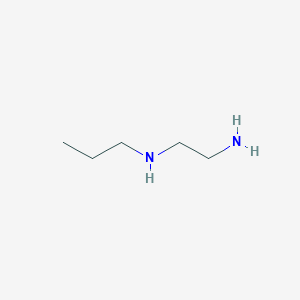
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)

